molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 799266-07-2

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2862154
CAS No.: 799266-07-2
M. Wt: 332.4
InChI Key: UFOJJJOTMRBSJJ-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy substituent at position 8, a ketone group at position 2, and a carboxamide moiety linked to a diethylaminopropyl chain.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOJJJOTMRBSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.

    Attachment of the Diethylamino Propyl Group: This step involves the reaction of the chromene derivative with diethylamino propyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino propyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamino propyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)

  • Structural Differences: Replaces the 2-oxo group with a 2-imino moiety and substitutes the diethylaminopropyl chain with a 2-chlorophenyl group.
  • Synthesis : Prepared via condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate reagents, similar to methods used for coumarin derivatives .
  • The 2-chlorophenyl substituent introduces steric bulk and hydrophobicity, contrasting with the cationic diethylaminopropyl group’s pH-responsive behavior .

6-Chloro-N-(peptidomimetic)-2H-chromene-3-carboxamide (Compound 18o)

  • Structural Differences : Features a 6-chloro substituent instead of 8-methoxy and a peptidomimetic side chain.

Comparison with Polymeric Derivatives

Poly(N-[3-(diethylamino)propyl]methacrylamide), a polymer derived from a structurally related monomer, demonstrates thermo- and pH-responsive behavior:

  • Phase Separation: Lower critical solution temperatures (LCST) decrease with increasing pH (7–13), a trend likely shared by the target compound due to the diethylamino group’s protonation-deprotonation equilibrium .
  • Synthesis Impact : Polymers synthesized via RAFT polymerization exhibit lower hydrodynamic radii during phase separation (e.g., 15–20 nm vs. 25–30 nm for conventional free-radical polymerization) and narrower polydispersity indices (1.1–1.3 vs. 1.5–2.0), suggesting controlled synthesis methods could enhance the target compound’s consistency in applications .

Data Tables

Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives

Compound Name Position 8 Position 2 Amide Substituent Key Properties
Target Compound Methoxy Oxo Diethylaminopropyl pH/thermo-responsive; LCST ~40–60°C (hypothesized)
Compound 15 Methoxy Imino 2-Chlorophenyl Enhanced H-bonding; potential bioactivity (e.g., antimicrobial)
Compound 18o Chloro Oxo Peptidomimetic Likely protease inhibition; tailored for pharmacological applications
Polymeric Derivative N/A N/A Methacrylamide backbone LCST = 30–50°C (pH-dependent); radii = 15–30 nm (RAFT vs. conventional)

Research Findings and Implications

pH/Thermo-Responsiveness: The diethylamino group’s protonation state governs phase separation temperatures, a property exploitable in drug delivery or smart coatings. Comparative data from polymeric analogs suggest the target compound could exhibit LCST behavior tunable via pH .

Synthetic Optimization : RAFT polymerization minimizes polydispersity and aggregation in related systems, implying that advanced synthesis techniques could improve the target compound’s performance in precision applications .

Biological vs. Material Applications: Structural analogs demonstrate that substituent choice (e.g., peptidomimetic vs. diethylaminopropyl) directs functionality—toward bioactivity or environmental responsiveness .

Biological Activity

N-[3-(diethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 336.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
  • Signal Pathway Inhibition : It has been shown to interfere with various signaling pathways, including those related to inflammation and apoptosis.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer). For instance, a study reported an IC50 value of 12 µM in MCF-7 cells, indicating potent antiproliferative effects .
Cell LineIC50 (µM)
MCF-712
Hela15
A54918

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in vitro. This effect may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on several human cancer cell lines. Results indicated that the compound induced G2/M phase arrest and apoptosis in MCF-7 cells through the activation of caspase pathways .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .
  • Combination Therapy : Investigations into combination therapies have shown that when used alongside conventional chemotherapeutics, this compound enhances the efficacy of treatments while reducing side effects .

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